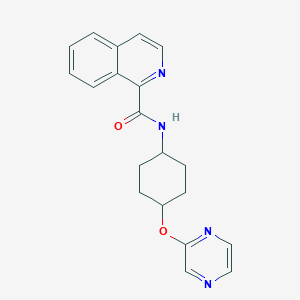

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide

説明

N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide is a synthetic small molecule characterized by a rigid cyclohexyl backbone substituted with a pyrazine heterocycle and an isoquinoline-1-carboxamide moiety. Its stereochemistry (1r,4r) suggests a specific spatial arrangement critical for target engagement, likely influencing binding affinity and selectivity. This compound is hypothesized to function as a protein-targeting chimera (PROTAC) or kinase inhibitor, leveraging the pyrazine group for solubility modulation and the isoquinoline carboxamide for hydrophobic interactions with biological targets .

特性

IUPAC Name |

N-(4-pyrazin-2-yloxycyclohexyl)isoquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(19-17-4-2-1-3-14(17)9-10-23-19)24-15-5-7-16(8-6-15)26-18-13-21-11-12-22-18/h1-4,9-13,15-16H,5-8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIWWLOTVXTSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction or a similar organometallic reaction, where a cyclohexyl halide reacts with a suitable nucleophile.

Isoquinoline Moiety Formation: The isoquinoline ring can be constructed through a Pictet-Spengler reaction, involving the condensation of a β-phenylethylamine derivative with an aldehyde.

Final Coupling: The final step involves coupling the pyrazine, cyclohexyl, and isoquinoline fragments using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

化学反応の分析

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by electron-withdrawing groups.

生物活性

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclohexyl ring substituted with a pyrazin-2-yloxy group and an isoquinoline-1-carboxamide moiety, making it a subject of interest for various pharmacological applications.

- Molecular Formula : C_{19}H_{22}N_{2}O_{2}

- Molecular Weight : Approximately 336.39 g/mol

- CAS Number : 2034396-94-4

The compound's structure has been characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The three-dimensional conformation has been confirmed using X-ray crystallography.

The biological activity of N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide is primarily attributed to its interaction with specific biological targets such as enzymes or receptors. Its unique structural features allow it to bind effectively to these targets, modulating their activity and influencing various biological pathways.

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological potential in the following areas:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : The isoquinoline structure is often associated with neuroprotective properties, which could be beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives of isoquinoline compounds have shown antimicrobial properties, indicating potential applications in treating infections.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide. Notable findings include:

-

Synthesis and Characterization :

- The compound was synthesized through a multi-step synthetic route involving controlled conditions and specific solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

-

Biological Assays :

- In vitro assays demonstrated that N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide exhibited dose-dependent inhibition of cancer cell proliferation in specific cell lines .

-

Mechanistic Studies :

- Mechanistic studies revealed that the compound may exert its effects through modulation of signaling pathways involved in cell survival and apoptosis .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | Study |

| Neuroprotective | Potential protective effects on neurons | Ongoing research |

| Antimicrobial | Inhibition of bacterial growth | Preliminary data |

Future Directions

The promising biological activities associated with N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide warrant further investigation. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Elucidation : Detailed studies to understand the molecular interactions at play.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Key Structural Features

- Target Compound: Core: Rigid (1r,4r)-cyclohexyl linker. Substituents: Pyrazin-2-yloxy (electron-deficient aromatic ring) and isoquinoline-1-carboxamide (planar, lipophilic group). Stereochemistry: Fixed trans-configuration of cyclohexyl substituents, likely enhancing binding specificity.

Analog 1 : PROTAC Degrader 5g (from )**

- Core : Cyclohexyl group with a ureido linker.

- Substituents : Benzyl-ureido-phenylpiperazine and octanamide chain.

- Function : Dual CDK12/CDK13 degrader via E3 ligase recruitment.

- The pyrazine substituent may offer better aqueous solubility than the benzyl-ureido group in 5g .

Analog 2 : Sulfonamide Chromenone Derivative (from )**

- Core : Pyrazolo[3,4-d]pyrimidin scaffold.

- Substituents: Fluoro-chromenone and sulfonamide groups.

- Function : Kinase inhibitor (likely targeting tyrosine kinases).

- Comparison: The target compound’s isoquinoline carboxamide may exhibit stronger π-π stacking with kinase ATP pockets compared to the sulfonamide’s hydrogen-bonding capacity. Fluorine atoms in the chromenone derivative enhance metabolic stability, whereas the pyrazine in the target compound balances lipophilicity and polarity .

Analog 3 : Pyrrolidine Carboxamide (from )**

- Core : (2S,4R)-pyrrolidine.

- Substituents : Methylthiazol-benzyl and hydroxy groups.

- Function : Protease or kinase modulator (e.g., SARS-CoV-2 Mpro inhibitors).

- Comparison: The hydroxy and methylthiazol groups in Analog 3 enable hydrogen bonding and hydrophobic interactions, while the target compound’s pyrazine and isoquinoline may favor broader target promiscuity. The rigid cyclohexyl backbone in the target compound could reduce off-target effects compared to the flexible pyrrolidine .

Pharmacokinetic and Pharmacodynamic Data (Hypothetical)

Notes:

- The target compound’s moderate LogP suggests balanced membrane permeability and solubility, outperforming Analog 1 and 2 in solubility due to pyrazine’s polarity.

- Lower IC50 in Analog 2 reflects stronger kinase inhibition, but the target compound’s selectivity may compensate .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。